(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Catalog No.
S2984328
CAS No.
1208395-99-6
M.F
C16H12O3
M. Wt
252.269
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)meth...

CAS Number

1208395-99-6

Product Name

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

IUPAC Name

(4-hydroxyphenyl)-(4-prop-2-ynoxyphenyl)methanone

Molecular Formula

C16H12O3

Molecular Weight

252.269

InChI

InChI=1S/C16H12O3/c1-2-11-19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h1,3-10,17H,11H2

InChI Key

TZKIHDJSIXVMIQ-UHFFFAOYSA-N

SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O

Solubility

not available

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, also known as Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-, finds application in the scientific research field of chemical probe synthesis []. This molecule acts as a trifunctional building block, incorporating three key features valuable for crafting probes for biological studies [].

  • Light-activated Benzophenone

    The molecule contains a benzophenone group, which can be activated by ultraviolet (UV) light []. This property allows for targeted modification of biomolecules upon exposure to UV light.

  • Alkyne Tag

    The presence of an alkyne tag provides a versatile functionality for further chemical modifications []. This tag can be used to attach other molecules of interest using click chemistry, a powerful technique for bioconjugation [].

  • Hydroxyl Synthetic Handle

    The molecule also incorporates a hydroxyl group, which serves as a synthetic handle []. This hydroxyl group allows for the attachment of the building block to various ligands or pharmacophores through a linker [].

By combining these functionalities, (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone enables the development of photoaffinity probes []. These probes can be designed to bind specifically to a target protein of interest within a cell. Upon exposure to UV light, the benzophenone group gets activated, leading to the formation of a covalent bond between the probe and the nearby protein []. This covalent linkage allows researchers to identify and isolate the target protein for further analysis [].

Furthermore, the alkyne tag on the probe offers the opportunity for subsequent modifications using click chemistry []. This versatility allows researchers to attach additional functionalities to the probe, such as fluorescent labels or affinity tags, facilitating further characterization and manipulation of the target protein [].

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, also known as a derivative of benzophenone, is a complex organic compound with the molecular formula C16H14O3C_{16}H_{14}O_3 and a molecular weight of approximately 270.29 g/mol. The compound features a hydroxy group and an alkyne moiety, making it a trifunctional building block suitable for various chemical applications, particularly in the synthesis of light-activated molecular probes .

The structural formula can be represented as follows:

text
OH | C6H4-C(=O)-C6H4-O-C≡C-H

This structure highlights the presence of both aromatic rings and functional groups that contribute to its reactivity and utility in chemical synthesis.

Due to its functional groups:

  • Nucleophilic Substitution: The hydroxy group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution, which is useful for introducing additional substituents.
  • Alkyne Reactions: The terminal alkyne can undergo reactions such as cycloaddition or coupling reactions, making it versatile for further functionalization.

Research indicates that (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone exhibits biological activities that may include:

  • Antioxidant Properties: Compounds with similar structures have shown potential in scavenging free radicals.
  • Antimicrobial Activity: Some derivatives are noted for their ability to inhibit bacterial growth.
  • Photoprotection: The presence of the hydroxy group suggests potential applications in protecting skin from UV radiation, similar to other benzophenone derivatives .

The synthesis of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone typically involves several steps:

  • Formation of the Hydroxybenzophenone Core:
    • Reacting 4-hydroxybenzophenone with appropriate reagents to introduce the alkyne moiety.
  • Alkyne Functionalization:
    • Utilizing coupling reactions (such as Sonogashira coupling) to attach the prop-2-yn-1-yloxy group to the aromatic system.
  • Purification:
    • Employing techniques such as recrystallization or chromatography to isolate the desired product in high purity.

The compound has a variety of applications, including:

  • Chemical Probes in Biological Research: It is used in the synthesis of probes that help study membrane proteins and their interactions within biological systems .
  • Photoinitiators in Polymer Chemistry: Its light-sensitive properties make it suitable for use in photopolymerization processes.
  • Cosmetic Formulations: Due to its potential UV-filtering capabilities, it can be incorporated into sunscreens and other cosmetic products.

Studies on (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone have focused on its interactions with various biomolecules:

  • Protein Binding Studies: Research has indicated its ability to bind selectively to certain proteins, which is crucial for developing targeted therapies.
  • Membrane Interaction: Investigations into how this compound interacts with lipid membranes have provided insights into its mechanism of action as a probe.

Several compounds share structural similarities with (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
4-HydroxybenzophenoneContains a hydroxy group on one phenyl ringKnown for UV absorption properties
BenzophenoneTwo phenyl rings connected by a carbonyl groupCommonly used as a UV filter
4-MethoxybenzophenoneMethoxy group instead of hydroxyExhibits different solubility and reactivity
4-AminobenzophenoneAmino group on one phenyl ringPotential applications in dye synthesis

These comparisons highlight the unique combination of functional groups in (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, particularly its trifunctionality and reactivity profile, distinguishing it from other similar compounds.

XLogP3

3

Dates

Modify: 2023-08-17

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